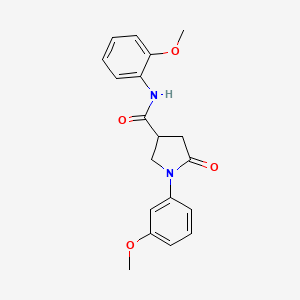![molecular formula C17H28ClNO3 B4580303 2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4580303.png)
2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol
説明
The compound "2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol" likely falls within the scope of research focusing on organic synthesis, structure analysis, and property evaluation of organic compounds. Such research is fundamental to developing new materials, pharmaceuticals, and understanding the chemical and physical behavior of novel compounds.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler chemical entities. For example, synthesis strategies might include high-pressure hydrolysis and reduction reactions, followed by addition reactions for functional group installation (Wen Zi-qiang, 2007). Palladium-catalyzed oxidative aminocarbonylation-cyclization reactions are also a common approach in constructing organic molecules with intricate structures (B. Gabriele et al., 2006).
Molecular Structure Analysis
The analysis of molecular structures often involves techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These techniques provide insights into the arrangement of atoms within a molecule, the geometry around metal centers in complexes, and the presence of specific functional groups (Yongshu Xie et al., 2005).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, Schiff base compounds can be synthesized through condensation reactions involving amines and aldehydes, exhibiting potential for further functionalization and application in various chemical reactions (N. Çolak et al., 2021).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, solubility, and crystallinity, are crucial for determining their applicability in different contexts. These properties are often characterized using techniques like melting point determination, solubility testing, and powder X-ray diffraction (PXRD) (F. Vogt et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals, stability, and degradation behavior, are fundamental aspects that define the application range of a compound. Studies on these properties involve investigating reactions under various conditions, stability tests, and computational chemistry approaches for predicting reactivity (Amrita Mondal et al., 2005).
科学的研究の応用
Esterification in Agricultural Chemistry
The process of esterification, particularly with MCPA esters, is crucial in developing agricultural chemicals. MCPA (4-Chloro-2-methylphenoxyacetic acid), a systemic herbicide, is enhanced through esterification, making its derivatives like n-butanol esters more environmentally friendly due to their lower water solubility. This reaction, catalyzed by immobilized enzymes under microwave irradiation, showcases the potential application of similar chemical structures in creating efficient agricultural chemicals with a focus on sustainability and minimal environmental impact (Shinde & Yadav, 2014).
Protein Labelling in Medical Research
In the realm of medical research, specifically for internal radiotherapy applications, the synthesis of rhodium complexes using ligands similar in structure to the compound underlines the significance of these compounds in developing diagnostic and therapeutic agents. Such complexes, when labeled with Rhodium (105Rh), exhibit potential for creating highly specific agents for internal radiotherapy, aiding in targeted treatment strategies (Efe et al., 1991).
特性
IUPAC Name |
2-[(4-butoxy-3-chloro-5-ethoxyphenyl)methylamino]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO3/c1-5-7-8-22-16-14(18)9-13(10-15(16)21-6-2)11-19-17(3,4)12-20/h9-10,19-20H,5-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNGOCGJZZHOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)CNC(C)(C)CO)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4580226.png)
![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4580234.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4580244.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4580248.png)

![N-(5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4580286.png)


![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)



![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4580325.png)
